3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol

RPE65 inhibition visual cycle retinoid isomerase assay

Visual cycle researchers using retinoid-based RPE65 inhibitors often encounter confounding retinoid receptor activation. Emixustat (CAS 1141776-83-1), a non-retinoid visual cycle modulator, eliminates this artifact: • RPE65 IC50: 4.4 nM (purified enzyme); 91-150 nM in RPE microsomes - enables low-DMSO assay formats • Dual pharmacophore: isomerase inhibition + primary-amine-mediated all-trans-retinal Schiff base scavenging • Oral ED50 0.18 mg/kg (11-cis-retinal reduction in mice); chronic dosing reduces A2E ~60% in Abca4-/- mice (ED50 0.47 mg/kg) Supplied with full analytical QC for reproducible preclinical study design.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 1141776-83-1
Cat. No. B1293146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol
CAS1141776-83-1
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O
InChIInChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2
InChIKeyWJIGGYYSZBWCGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emixustat (CAS 1141776-83-1): Non-Retinoid RPE65 Inhibitor Overview


3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol (CAS 1141776-83-1), also known as emixustat free base, is a racemic, non-retinoid small-molecule visual cycle modulator (VCM) with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol [1]. It acts as a potent inhibitor of retinal pigment epithelium-specific 65 kDa protein (RPE65), the key isomerohydrolase enzyme responsible for converting all-trans-retinyl esters to 11-cis-retinol in the visual cycle [2]. Unlike retinoid-based analogs, this compound lacks a retinoid backbone, which confers distinct physicochemical and pharmacological properties, including oral bioavailability and a dual mechanism of action combining enzymatic inhibition with all-trans-retinal scavenging [2].

Non‑retinoid RPE65 inhibitor avoids retinoid receptor crosstalk
Racemic mixture supports enantiomer comparison studies
Dual pharmacophore: enzyme inhibition + aldehyde scavenging
Oral dosing compatibility for in vivo rodent models

Why Emixustat Is Not Interchangeable with Other Visual Cycle Modulators


Visual cycle modulators encompass mechanistically distinct subclasses—RPE65 isomerase inhibitors (e.g., emixustat, retinylamine), DES1 inhibitors (e.g., fenretinide), retinol transport blockers (e.g., A1120), and deuterated vitamin A analogs (e.g., ALK-001)—that differ in their molecular targets, selectivity profiles, and pharmacodynamic outcomes [1]. Even within the RPE65 inhibitor subclass, enantiomeric configuration critically determines potency: (R)-emixustat is approximately 1.6-fold more potent than (S)-emixustat [2]. Furthermore, emixustat possesses a dual pharmacophore—RPE65 active-site binding plus primary-amine-mediated all-trans-retinal scavenging—that is absent in compounds such as QEA-B-001-NH2 (pure scavenger) or certain emixustat derivatives engineered to lack the scavenging function [2]. Substituting emixustat with an alternative VCM without matching these specific molecular attributes can lead to divergent experimental outcomes in visual cycle suppression assays, retinal protection models, and clinical pharmacodynamic readouts, as demonstrated by the distinct cone vision effects of fenretinide versus emixustat in zebrafish models [1].

Retinylamine

Reported lower RPE65 inhibition; may require higher concentrations and shift assay sensitivity.

Fenretinide

Targets DES1, not RPE65; divergent cone visual cycle effects reported in zebrafish models.

(R)‑Emixustat (enantiopure)

Stereoselective potency difference vs. racemate; substituting may alter apparent IC₅₀ and dose‑response curves.

Quantitative Differentiation Evidence Against Closest Analogs


RPE65 Inhibitory Potency vs. Retinylamine

In a standardized retinoid isomerization assay using bovine RPE microsomes, emixustat demonstrated an IC50 of 91 ± 6 nM for the (R)-enantiomer and 150 ± 24 nM for the (S)-enantiomer, compared to 2.03 ± 0.39 µM for retinylamine (Ret-NH2), representing an approximately 22-fold greater potency for (R)-emixustat and 13.5-fold for (S)-emixustat [1]. In a separate in vitro isomerase assay, emixustat exhibited an IC50 of 4.4 nM [2]. A head-to-head comparison of these two primary amines indicated a 15-fold greater inhibitory potency of emixustat in the standard retinoid isomerization assay [3]. The higher potency translates to lower required dosing for equivalent target engagement: in wild-type mice, emixustat reduced 11-cis-retinal production with an oral ED50 of 0.18 mg/kg [2].

RPE65 Potency vs. Retinylamine
Head‑to‑head
(R)‑emixustat IC₅₀ 91 ± 6 nM vs. Ret‑NH₂ IC₅₀ 2.03 ± 0.39 µM
Reported ~22‑fold higher RPE65 inhibition supports assay sensitivity review.
Bovine RPE microsome assay; 11‑cis‑retinol readout
RPE65 inhibition visual cycle retinoid isomerase assay

Enantioselective RPE65 Inhibition

Emixustat exhibits stereoselective inhibition of RPE65. The (R)-enantiomer inhibits RPE65 with an IC50 of 91 ± 6 nM, whereas the (S)-enantiomer shows an IC50 of 150 ± 24 nM in the same bovine RPE microsome assay [1]. This 1.6-fold potency difference arises from direct active-site binding interactions that are stereochemically dependent. No racemization was detected in RPE membranes [1]. This finding has direct procurement implications: the racemic mixture (CAS 1141776-83-1) contains both enantiomers at approximately equal proportions, and the effective inhibitory activity per unit mass will differ from enantiopure (R)-emixustat (CAS 1141777-14-1), which is the form advanced into clinical trials [2].

Enantioselective RPE65 IC₅₀
Head‑to‑head
(R)‑emixustat: 91 ± 6 nM vs. (S)‑emixustat: 150 ± 24 nM
Stereochemistry‑dependent potency; racemate vs. (R) form may produce different apparent IC₅₀.
Bovine RPE microsomes; no racemization detected
enantioselectivity chiral pharmacology RPE65 active site

Target Selectivity: RPE65 vs. DES1

Emixustat-family compounds selectively inhibit RPE65 over DES1 (dihydroceramide desaturase-1), the putative retinoid isomerase of the intraretinal visual cycle [1]. In contrast, fenretinide inhibits DES1 but not RPE65. At a concentration of 10 µM, fenretinide suppressed DES1 activity nearly as well as heat treatment or omission of NADH cofactor, whereas RPE65 inhibitors including emixustat had substantially less pronounced effects on DES1 [2]. Complementary in vivo experiments demonstrated that fenretinide, but not emixustat, impairs late cone photopic vision in zebrafish larvae, consistent with their divergent target profiles [3].

Target Selectivity RPE65 vs. DES1
Head‑to‑head
Emixustat: minimal DES1 effect vs. Fenretinide: near‑complete DES1 suppression
Divergent target profiles; not interchangeable for rod vs. cone visual cycle research.
DES1 assay in Lrat⁻/⁻ mouse liver microsomes
RPE65 selectivity DES1 intraretinal visual cycle fenretinide

Dual Mechanism: RPE65 Inhibition and Retinal Scavenging

Emixustat possesses a dual mechanism of action that distinguishes it from compounds acting solely as RPE65 inhibitors. In addition to stereoselective active-site inhibition of RPE65, emixustat forms Schiff base conjugates with all-trans-retinal (atRAL) via its primary amine group, thereby directly sequestering this cytotoxic aldehyde [1]. The functional significance of this dual mechanism was demonstrated using a dissection-of-function approach: the atRAL scavenger QEA-B-001-NH2 (lacking RPE65 inhibitory activity) conferred protection against retinal phototoxicity, whereas an emixustat derivative engineered to lack atRAL scavenging capacity was minimally protective despite retaining direct RPE65 inhibition [1]. This indicates that atRAL sequestration is an essential mechanism for retinal protection that is not provided by pure RPE65 inhibitors or by VCMs that act through alternative pathways such as retinol transport blockade (e.g., A1120) [2].

Dual Mechanism Contribution
Direct comparison
Emixustat: RPE65 inhibition + atRAL scavenging vs. Scavenger‑only or inhibitor‑only probes
Dual mechanism provides broader protection in phototoxicity models; single‑mechanism analogs offer partial effect.
Mouse retinal phototoxicity; Schiff base conjugate detection
dual pharmacophore all-trans-retinal scavenging Schiff base retinal phototoxicity

Clinical Oral Bioavailability and Pharmacodynamics

Emixustat (as the hydrochloride salt) demonstrates oral bioavailability with rapid absorption (median Tmax 3.0-5.0 hours), dose-proportional increases in Cmax and AUC(0-24), and a mean elimination half-life of 4.6-7.9 hours with no significant accumulation upon multiple dosing [1]. Pharmacodynamically, emixustat produces dose-dependent, reversible suppression of rod photoreceptor function in human subjects. In a Phase II study of geographic atrophy (n=72), the 10 mg daily dose produced 89% suppression of rod photoreceptor responses after 14 days, while the 2 mg dose produced only 26% suppression, with recovery to baseline within 7-14 days of drug cessation [2]. In a Stargardt disease pharmacodynamics study (n=23), the 10 mg dose achieved near-complete suppression of rod b-wave amplitude recovery (mean 91.86%, median 96.69%), the 5 mg dose produced moderate suppression (mean 52.2%), and the 2.5 mg dose showed no significant effect (mean -3.31%) [3]. This dose-response relationship provides a quantifiable framework for selecting appropriate concentrations in preclinical models targeting specific levels of visual cycle suppression.

Clinical PK/PD Dose Response
Cross‑study
10 mg: 89‑92% rod suppression vs. 2.5 mg: no significant effect
Reported dose‑dependent visual cycle endpoint context; supports exposure‑model interpretation.
Phase I/II data; Tₘₐₓ 3‑5 h, t₁/₂ 4.6‑7.9 h; reversible
oral bioavailability pharmacokinetics dose proportionality electroretinography

Optimal Research Applications for Emixustat


High-Potency RPE65 Enzymatic Assays

For in vitro RPE65 isomerase inhibition assays using bovine or human RPE microsomes, 3-amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol provides an IC50 of 4.4 nM in purified isomerase assays and 91 ± 6 nM [(R)-enantiomer] to 150 ± 24 nM [(S)-enantiomer] in RPE microsomal preparations [1][2]. Its approximately 15- to 22-fold potency advantage over retinylamine (Ret-NH2, IC50 2.03 µM) allows researchers to use lower compound concentrations, reducing solvent (DMSO) carryover artifacts and enabling robust signal windows in high-throughput screening formats [2]. The compound's non-retinoid structure eliminates confounding retinoid receptor activation that can occur with retinoid-based inhibitors [1].

In Vivo Retinal Degeneration Models with Oral Dosing

In mouse models of light-induced retinal degeneration, emixustat demonstrates oral efficacy with an ED50 of 0.18 mg/kg for reducing visual chromophore (11-cis-retinal) production and 0.21 mg/kg for slowing rod photoreceptor recovery by electroretinography [1]. Pre-treatment at 0.3 mg/kg provides ~50% protection against light-induced photoreceptor cell loss, while 1-3 mg/kg achieves near-complete protection [1]. In Abca4-/- mice (a Stargardt disease model), chronic 3-month treatment reduces A2E levels by ~60% (ED50 0.47 mg/kg) and markedly decreases lipofuscin autofluorescence [1]. The clinical PK/PD data—showing dose-proportional exposure, reversible rod suppression (89% at 10 mg in humans), and a 4.6-7.9 hour half-life—facilitate cross-species dose extrapolation for preclinical study design [3][4].

Dissecting RPE65 Inhibition from Retinal Scavenging

Emixustat is the only well-characterized tool compound that simultaneously inhibits RPE65 and scavenges all-trans-retinal (atRAL) via Schiff base conjugation [1]. For experiments designed to dissect the relative contributions of these two mechanisms, the compound can be used alongside QEA-B-001-NH2 (pure atRAL scavenger without RPE65 inhibition) and emixustat derivatives engineered to lack the scavenging function [1]. This experimental framework, validated in mouse retinal phototoxicity models showing that atRAL sequestration is essential for protection, provides a unique capability not available with single-mechanism VCMs such as fenretinide (DES1 inhibitor), A1120 (retinol transport blocker), or ALK-001 (deuterated vitamin A) [1][2].

Metabolic Profiling of Primary Amine Modulators

Emixustat undergoes biotransformation at two primary structural moieties: oxidation of the cyclohexyl group (producing cyclohexanol metabolites) and oxidative deamination of the 3-hydroxypropylamine side chain, both independently and in combination [1]. Following a single 40 mg oral dose in humans, urinary excretion accounts for >90% of the administered 14C dose within 24 hours, with unchanged emixustat representing only 33.7% of sample radioactivity in human hepatocyte incubations [1]. Three major circulating metabolites—ACU-5124 (29.0%), ACU-5116 (11.5%), and ACU-5149 (10.6%)—have been identified and quantified, providing a well-characterized metabolic blueprint that can serve as a reference standard for evaluating metabolic stability of next-generation emixustat derivatives designed with fluorine and deuterium substitutions to slow clearance [1][3].

Application
Selection Property
Validation Focus
RPE65 enzymatic assays
Non‑retinoid isomerase inhibitor
Reported inhibitory potency in RPE microsome preparations
In vivo retinal degeneration models
Oral bioavailability and ocular exposure
Visual chromophore suppression and photoreceptor endpoint context
Mechanism dissection studies
Dual RPE65 inhibition + atRAL scavenging
Contribution of each mechanism to retinal model endpoints
Metabolic stability profiling
Primary amine modulator scaffold
Metabolite identification and clearance pathway analysis
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